molecular formula C12H25BO3 B14490427 4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane CAS No. 63532-74-1

4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane

Cat. No.: B14490427
CAS No.: 63532-74-1
M. Wt: 228.14 g/mol
InChI Key: VIOINJNQOOIMEB-UHFFFAOYSA-N
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Description

4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles This compound is characterized by a dioxaborinane ring, which is a six-membered ring containing two oxygen atoms and one boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of 4-methylboronic acid with 1-octanol in the presence of a dehydrating agent to form the desired dioxaborinane ring. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron atom to a different oxidation state.

    Substitution: The octyloxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of alkoxy-substituted dioxaborinanes .

Scientific Research Applications

4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols and other Lewis bases, which can influence the reactivity and stability of the compound. The dioxaborinane ring structure allows for unique interactions with enzymes and other biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(butyloxy)-1,3,2-dioxaborinane
  • 4-Methyl-2-(hexyloxy)-1,3,2-dioxaborinane
  • 4-Methyl-2-(decyloxy)-1,3,2-dioxaborinane

Uniqueness

4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane is unique due to the presence of the octyloxy group, which imparts specific hydrophobic properties and influences its solubility and reactivity. Compared to similar compounds with shorter or longer alkoxy chains, the octyloxy group provides an optimal balance of hydrophobicity and steric effects, making it particularly useful in certain applications .

Properties

CAS No.

63532-74-1

Molecular Formula

C12H25BO3

Molecular Weight

228.14 g/mol

IUPAC Name

4-methyl-2-octoxy-1,3,2-dioxaborinane

InChI

InChI=1S/C12H25BO3/c1-3-4-5-6-7-8-10-14-13-15-11-9-12(2)16-13/h12H,3-11H2,1-2H3

InChI Key

VIOINJNQOOIMEB-UHFFFAOYSA-N

Canonical SMILES

B1(OCCC(O1)C)OCCCCCCCC

Origin of Product

United States

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